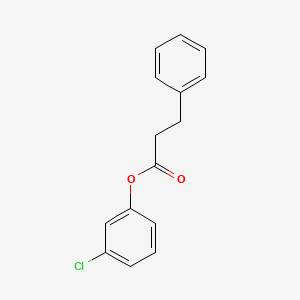

3-Chlorophenyl-beta-phenylpropionate

Description

Properties

Molecular Formula |

C15H13ClO2 |

|---|---|

Molecular Weight |

260.71 g/mol |

IUPAC Name |

(3-chlorophenyl) 3-phenylpropanoate |

InChI |

InChI=1S/C15H13ClO2/c16-13-7-4-8-14(11-13)18-15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |

InChI Key |

RFMYWMWFLIJLPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)OC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-Phenylpropionate (CAS: N/A; )

- Structure : Ethyl ester of 3-phenylpropionic acid.

- Molecular Formula : C₁₁H₁₄O₂.

- Molecular Weight : 178.23 g/mol.

- Lower molecular weight and polarity compared to chlorinated derivatives. Used in fragrances and flavorings due to its mild, sweet odor.

- Lower boiling/melting points due to reduced molecular mass and polarity .

Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate (CAS: N/A; )

- Structure : Ethyl ester with a 2-fluorophenyl group and a ketone at the β-carbon.

- Molecular Formula : C₁₁H₁₁FO₃.

- Molecular Weight : 210.20 g/mol.

- Key Properties :

- Fluorine substituent introduces moderate electron-withdrawing effects.

- The ketone group increases reactivity, enabling participation in nucleophilic additions.

- Contrast with Target Compound :

3-Phenylpropanamide (CAS: 102-93-2; )

- Structure : Amide derivative of 3-phenylpropionic acid.

- Molecular Formula: C₉H₁₁NO.

- Molecular Weight : 149.19 g/mol.

- Key Properties: Amide group confers higher stability against hydrolysis compared to esters. Potential use in peptide mimetics or polymer chemistry.

- Contrast with Target Compound :

1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS: 857233-13-7; )

- Structure : Ketone with a 3-chlorophenyl group and a hydroxyl substituent.

- Molecular Formula : C₉H₇ClO₂.

- Molecular Weight : 182.60 g/mol.

- Hydroxyl group enables hydrogen bonding and metabolic conjugation (e.g., glucuronidation).

- Contrast with Target Compound :

Ethyl 3-(3-Chloro-2,4,5-Trifluorophenyl)-3-oxopropanoate (CAS: N/A; )

- Structure : Ethyl ester with a polyhalogenated phenyl group and a ketone.

- Molecular Formula : C₁₁H₇ClF₃O₃.

- Molecular Weight : 283.62 g/mol.

- Key Properties :

- Intermediate in synthesizing Sitafloxacin (antibiotic).

- Multiple halogens enhance metabolic stability and electron-deficient character.

- Contrast with Target Compound: Trifluorinated vs. monochlorinated: Increased steric bulk and lipophilicity. Ketone functionality absent in the target compound, altering reactivity .

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Electronic Effects: Chlorine’s electron-withdrawing nature in this compound may enhance electrophilic reactivity compared to non-halogenated esters, facilitating nucleophilic acyl substitutions .

- Stability : Ester groups are prone to hydrolysis, but chlorine’s hydrophobic effect could improve lipid solubility and prolong half-life compared to amides or hydroxyl-containing analogs .

Preparation Methods

Benzyl Chloride Derivative Activation

The core synthesis begins with benzyl chloride derivatives (e.g., 3-chlorobenzyl chloride) reacting with malonic esters under alkaline conditions. In the patent CN101591232A, dimethyl or diethyl malonate undergoes nucleophilic alkylation with 3-chlorobenzyl chloride in methanol/ethanol, catalyzed by sodium methoxide or ethoxide. Critical parameters include:

Example 1: Synthesis of 2-(3-Chlorobenzyl) Diethyl Malonate

In a 500 mL reactor, 32.6 g (0.2 mol) of 3-chlorobenzyl chloride reacts with 129.3 g (0.8 mol) diethyl malonate in ethanol with sodium ethoxide (27.5 g, 0.4 mol) at 40–50°C for 2 hours. Post-reaction distillation recovers unreacted malonate, yielding 51.6 g (95.8%) of 2-(3-chlorobenzyl) diethyl malonate.

Hydrolysis and Acidification Dynamics

The alkylated malonate undergoes saponification with aqueous NaOH (1–3 eq.) at 50–80°C for 4–8 hours, forming disodium 2-(3-chlorobenzyl)propanedioate. Acidification with HCl or H₂SO₄ below 80°C precipitates the dicarboxylic acid, which is extracted using ethyl acetate or dichloromethane.

Decarboxylation Optimization : Heating the dicarboxylic acid to 120–250°C induces decarboxylation. Higher temperatures (>150°C) reduce reaction times to 1–2 hours but risk decomposition. Sherwood oil addition during cooling enhances crystallization purity (94–95%).

Alternative Halogenation Pathways for Intermediate Diversification

Oxalyl Bromide-Mediated Bromination

The Royal Society of Chemistry’s protocol details bromination of α,β-unsaturated esters using oxalyl bromide [(COBr)₂] and triphenylphosphine oxide (Ph₃PO). While optimized for dibromination, this method adapts to chlorophenyl systems by substituting Cl sources. Key steps include:

-

Solvent Selection : Dichloroethane (DCE) with 4Å molecular sieves ensures anhydrous conditions.

-

Catalytic Efficiency : Ph₃PO (20 mol%) accelerates electrophilic halogenation at 40°C, achieving 69–81% yields for dibrominated products.

Comparative Analysis of Synthetic Routes

Table 1: Yield and Condition Comparison for 3-(3-Chlorophenyl)Propionic Acid Synthesis

| Method | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Malonic ester alkylation | NaOEt/EtOH | 40–50 | 2 | 95.8 | 95.3 |

| Hydrolysis-Acidification | NaOH/HCl | 50–80 | 6 | 85.1 | 94.7 |

| Oxalyl bromide route | Ph₃PO/DCE | 40 | 5 | 69 | 90 |

Esterification Strategies for Propionate Formation

Fischer Esterification of 3-(3-Chlorophenyl)Propionic Acid

The acid reacts with β-phenyl alcohol (phenethyl alcohol) in H₂SO₄-catalyzed reflux. Azeotropic removal of water (e.g., toluene) shifts equilibrium, achieving >90% conversion.

Q & A

Q. What ethical considerations apply when sharing datasets containing toxicity results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.